molecular formula C7H10 B091130 1,3,6-Heptatriene CAS No. 1002-27-3

1,3,6-Heptatriene

Cat. No. B091130
CAS RN: 1002-27-3
M. Wt: 94.15 g/mol
InChI Key: CXHZYOISZDAYCU-FNORWQNLSA-N
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Description

1,3,6-Heptatriene is a chemical compound with the molecular formula C7H10 . It has an average mass of 94.154 Da and a monoisotopic mass of 94.078247 Da . It is also known by its IUPAC name, (3E)-1,3,6-Heptatriene .


Molecular Structure Analysis

The molecular structure of 1,3,6-Heptatriene consists of seven carbon atoms and ten hydrogen atoms . The structure is characterized by alternating single and double bonds, which is typical for compounds known as polyenes .


Physical And Chemical Properties Analysis

1,3,6-Heptatriene has a density of 0.7±0.1 g/cm3, a boiling point of 101.2±10.0 °C at 760 mmHg, and a vapor pressure of 40.9±0.1 mmHg at 25°C . It also has a molar refractivity of 34.0±0.3 cm3 .

Safety and Hazards

When handling 1,3,6-Heptatriene, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(3E)-hepta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-5,7H,1-2,6H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZYOISZDAYCU-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Heptatriene

CAS RN

1002-27-3
Record name 1,3,6-Heptatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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